1-(3-Chloro-5-(trifluoromethyl)benzyl)piperazine
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Overview
Description
3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile is an organic compound that features a benzene ring substituted with a chlorine atom, a nitrile group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile typically involves the reaction of 3-chlorobenzonitrile with piperazine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the piperazine attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects, such as antipsychotic and antimicrobial agents.
Industry: The compound is used in the production of various chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety can enhance binding affinity and selectivity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives: These compounds share a similar piperazine moiety and exhibit various biological activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine group and are used in the development of drugs with antibacterial and antipsychotic properties.
Uniqueness
3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C12H14ClN3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
3-chloro-5-(piperazin-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H14ClN3/c13-12-6-10(8-14)5-11(7-12)9-16-3-1-15-2-4-16/h5-7,15H,1-4,9H2 |
InChI Key |
WGXLSWIKSPDPIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)Cl)C#N |
Origin of Product |
United States |
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